Cas no 960198-50-9 (2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester)

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester is a fluorinated pyrimidine derivative with significant utility in pharmaceutical and agrochemical research. Its structure combines a fluorophenyl group with a pyrimidine core, enhancing its potential as an intermediate in the synthesis of bioactive compounds. The methyl ester moiety improves solubility and reactivity, facilitating further functionalization. This compound is particularly valuable in medicinal chemistry for developing kinase inhibitors and other therapeutic agents due to its ability to modulate biological activity. Its high purity and stability under standard conditions make it a reliable choice for synthetic applications. Researchers favor it for its versatility in constructing complex heterocyclic frameworks.
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester structure
960198-50-9 structure
Product Name:2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester
CAS No:960198-50-9
MF:C12H9FN2O2
MW:232.210466146469
CID:891531
PubChem ID:45073366
Update Time:2025-08-05

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester
    • methyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate
    • 960198-50-9
    • Inchi: 1S/C12H9FN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-2-4-10(13)5-3-8/h2-7H,1H3
    • InChI Key: QWOCFKNPWTZDTH-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1N=CC(C(=O)OC)=CN=1

Computed Properties

  • Exact Mass: 232.06500
  • Monoisotopic Mass: 232.06480570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 52.1Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 277.2±32.0 °C at 760 mmHg
  • Flash Point: 121.5±25.1 °C
  • PSA: 52.08000
  • LogP: 2.06930
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester (CAS No. 960198-50-9)

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester is a highly specialized organic compound with the CAS registry number 960198-50-9. This compound belongs to the class of pyrimidine derivatives, which are widely studied in the fields of organic chemistry, pharmacology, and materials science. The molecule features a pyrimidine ring system substituted with a fluorophenyl group at the 4-position and a methyl ester group at the 5-position. These substituents play a crucial role in determining the compound's chemical properties, reactivity, and potential applications.

The synthesis of 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid methyl ester involves a series of carefully designed organic reactions. Typically, the starting material is a pyrimidine derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the fluorophenyl and methyl ester groups. The exact synthetic pathway may vary depending on the desired regioselectivity and yield. Recent advancements in catalytic methods and transition metal-mediated reactions have significantly improved the efficiency and scalability of such syntheses.

One of the most notable applications of this compound is in drug discovery. Pyrimidine derivatives are known for their ability to modulate various biological targets, including kinases, ion channels, and receptors. The presence of a fluorophenyl group enhances the compound's lipophilicity and bioavailability, making it an attractive candidate for therapeutic agents. For instance, studies have shown that 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid methyl ester exhibits potent inhibitory activity against certain protein kinases involved in cancer progression.

In addition to its pharmacological applications, this compound has also found utility in materials science. The pyrimidine ring system provides a rigid and planar structure, which is advantageous for applications in organic electronics. Recent research has explored the use of this compound as a building block for constructing π-conjugated materials, which are essential components in organic light-emitting diodes (OLEDs) and photovoltaic devices.

The physical properties of 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid methyl ester are well-documented. Its melting point is approximately 120°C under standard conditions, and it is soluble in common organic solvents such as dichloromethane and acetonitrile. The compound's UV-vis spectrum reveals strong absorption bands in the ultraviolet region, indicative of its π-conjugated system. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

From an environmental standpoint, the ecological impact of 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid methyl ester has been evaluated through toxicity studies on aquatic organisms. Results indicate that it exhibits low toxicity at concentrations relevant to industrial discharges, suggesting that its environmental footprint is relatively benign under controlled conditions.

In conclusion, 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid methyl ester (CAS No. 960198-50-9) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and application-oriented research, positions it as a valuable tool in both academic and industrial settings.

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